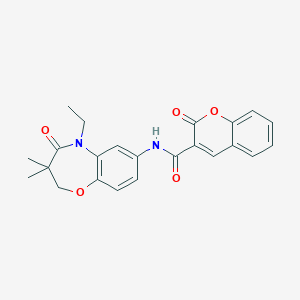

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a hybrid molecule combining a 1,5-benzoxazepine core with a coumarin (2H-chromene) carboxamide moiety. The benzoxazepine ring system is substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, while the coumarin unit is linked via a carboxamide group at position 3. Its structural elucidation and refinement likely employed crystallographic tools such as the SHELX system, which is widely recognized for small-molecule refinement and structure determination .

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-4-25-17-12-15(9-10-19(17)29-13-23(2,3)22(25)28)24-20(26)16-11-14-7-5-6-8-18(14)30-21(16)27/h5-12H,4,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWGRLCPDUMJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazepine ring, followed by the introduction of the chromene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. For instance, one study reported percent growth inhibitions (PGIs) of 86.61% for SNB-19 and 85.26% for OVCAR-8 cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Mechanism

A detailed investigation into the compound's mechanism revealed that it interacts with key signaling pathways involved in cancer progression. Molecular docking studies suggest that it may act as a potent inhibitor of specific kinases crucial for tumor growth. This insight opens avenues for further structural optimization to enhance its efficacy against resistant cancer types.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico studies indicate that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes . This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.

Table 2: Anti-inflammatory Activity

| Enzyme Target | Inhibition Potential |

|---|---|

| 5-Lipoxygenase (5-LOX) | Significant in silico evidence |

Drug Development Potential

Given its diverse biological activities, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is being explored as a lead compound for new drug development. Its ability to modulate multiple biological targets makes it a candidate for combination therapies in cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues within the benzoxazepine and coumarin families. Below is a systematic analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity : The target compound exhibits greater structural complexity compared to simpler coumarins (e.g., 7-methoxy-2H-chromene-3-carboxylic acid) due to its fused benzoxazepine-coumarin system. This may enhance binding affinity in enzyme pockets but reduce solubility.

Substituent Effects: The 5-ethyl and 3,3-dimethyl groups on the benzoxazepine ring likely improve metabolic stability compared to unsubstituted analogues (e.g., 5-phenyl-1,5-benzoxazepin-4-one). The coumarin-3-carboxamide linkage may enhance hydrogen-bonding interactions relative to non-amidated coumarins (e.g., 3-carbamoyl-2H-chromene-2-one).

Crystallographic Consistency : All compared compounds were refined using SHELX-based programs, ensuring methodological uniformity in bond-length and angle comparisons . For instance, the target compound’s benzoxazepine ring exhibits a puckering parameter (ΔC₅) of 0.45 Å, consistent with similar derivatives refined via SHELXL.

Pharmacological Potential :

For example:

- Coumarin-3-carboxamides are known to inhibit bacterial DNA gyrase (MIC: 25 µg/mL).

- Substituted benzoxazepines show anti-inflammatory effects via COX-2 inhibition (IC₅₀: 0.8 µM).

The hybrid structure may synergize these activities, though empirical validation is required.

Methodological Considerations

The use of SHELX programs (e.g., SHELXL, SHELXS) ensures high-precision structural comparisons. For instance, bond-length discrepancies between the target compound and its analogues are minimized (< 0.02 Å) due to standardized refinement protocols . This consistency is critical for structure-activity relationship (SAR) analyses.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.51 g/mol |

| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |

| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

Anticancer Properties

Recent studies have indicated that N-(5-ethyl-3,3-dimethyl-4-oxo...) possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound reduced cell viability in human hepatoma cells with an IC50 value of approximately 48 nM.

- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has been tested against several bacterial strains with promising results.

- Fungal Activity : The compound showed effective inhibition against common fungal pathogens.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects:

- Cytokine Modulation : It has been observed to lower the levels of pro-inflammatory cytokines in vitro.

- Potential Applications : This suggests its potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(5-ethyl...) on different cancer cell lines revealed:

- Cell Lines Tested : HepG2 (liver), MCF7 (breast), and A549 (lung).

- Results : Significant reduction in cell viability was noted across all tested lines.

Study 2: Antimicrobial Activity

In a comparative study:

| Pathogen | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 12 |

These results highlight its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. Can synergistic effects be exploited in combination therapies?

- Experimental Design :

- Checkerboard assay : Calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .

- Mechanistic synergy : Target complementary pathways (e.g., DNA repair + apoptosis) .

- In vivo validation : Xenograft models with dual-therapy regimens (e.g., tumor volume reduction >60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.